HCV-IN-3 Allosteric Binding Site vs. Active-Site NS3/4A Inhibitors: Mechanistic Divergence
HCV-IN-3 binds to a novel allosteric site located at the interface between the protease and helicase domains of HCV NS3/4A, stabilizing an inactive conformation and inhibiting enzymatic function via a non-competitive mechanism [1]. In contrast, clinical NS3/4A inhibitors such as grazoprevir, paritaprevir, simeprevir, and glecaprevir are active-site competitive inhibitors that directly block the catalytic triad [2][3]. This mechanistic divergence is confirmed by the observation that HCV-IN-3 inhibits the full-length NS3/4A protein but does not inhibit the isolated protease domain [1].
| Evidence Dimension | Mechanism of inhibition and binding site |
|---|---|
| Target Compound Data | Allosteric inhibitor; binds at protease-helicase interface; stabilizes inactive conformation |
| Comparator Or Baseline | Grazoprevir, paritaprevir, simeprevir, glecaprevir: active-site competitive inhibitors |
| Quantified Difference | Qualitative distinction: HCV-IN-3 exhibits no inhibition of isolated protease domain (PD IC50: 54% inhibition at 1000 μM), whereas active-site inhibitors inhibit both full-length and isolated protease domains [1] |
| Conditions | Biochemical protease activity assay with full-length HCV NS3/4A (genotype 1b) vs. isolated protease domain; X-ray crystallography of inhibitor-bound complexes |
Why This Matters
Procurement of HCV-IN-3 is essential for experiments investigating allosteric regulation, interdomain communication, or conformational dynamics—studies where active-site inhibitors provide no relevant mechanistic insight.
- [1] Saalau-Bethell SM, Woodhead AJ, Chessari G, Carr MG, Coyle J, Graham B, Hiscock SD, Murray CW, Pathuri P, Rich SJ, Richardson CJ, Williams PA, Jhoti H. Discovery of an allosteric mechanism for the regulation of HCV NS3 protein function. Nat Chem Biol. 2012;8(11):920-925. View Source
- [2] PeptideDB. Simeprevir (TMC435) - HCV NS3/4A Protease Inhibitor. Product Datasheet. View Source
- [3] Adooq Bioscience. Glecaprevir (ABT-493) - HCV NS3/4A Protease Inhibitor. Product Datasheet. View Source
